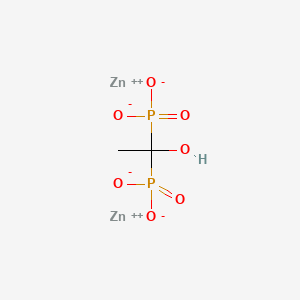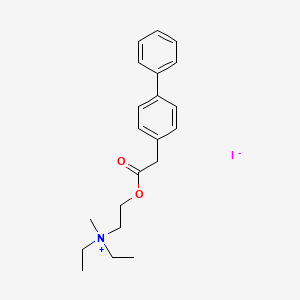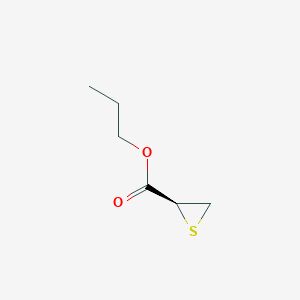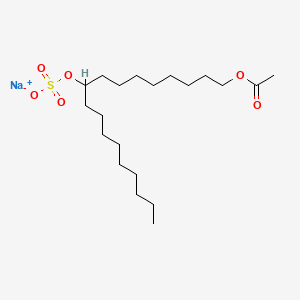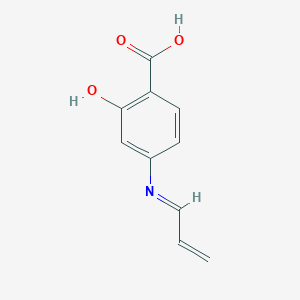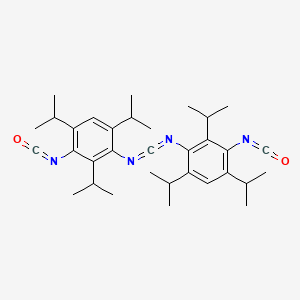
Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline]: is a complex organic compound with the molecular formula C33H44N4O2 . This compound is characterized by the presence of isocyanate groups and triisopropyl-substituted aniline rings, making it a valuable reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] typically involves the reaction of methanetetraylbis(amine) with 3-isocyanato-2,4,6-triisopropylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines are typically employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of ureas or carbamates.
Applications De Recherche Scientifique
N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
- N,N’-Methanetetraylbis[3-isocyanato-2,4,6-trimethylaniline]
- N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triethylalaniline]
Comparison: N,N’-Methanetetraylbis[3-isocyanato-2,4,6-triisopropylaniline] is unique due to its triisopropyl substitution, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its trimethyl and triethyl analogs .
Propriétés
Numéro CAS |
68083-39-6 |
|---|---|
Formule moléculaire |
C33H44N4O2 |
Poids moléculaire |
528.7 g/mol |
InChI |
InChI=1S/C33H44N4O2/c1-18(2)24-13-26(20(5)6)32(36-16-38)28(22(9)10)30(24)34-15-35-31-25(19(3)4)14-27(21(7)8)33(37-17-39)29(31)23(11)12/h13-14,18-23H,1-12H3 |
Clé InChI |
ZVVVXWVFRZDTFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1N=C=NC2=C(C(=C(C=C2C(C)C)C(C)C)N=C=O)C(C)C)C(C)C)N=C=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


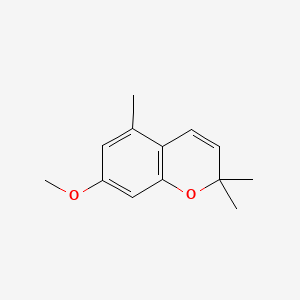
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)

![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
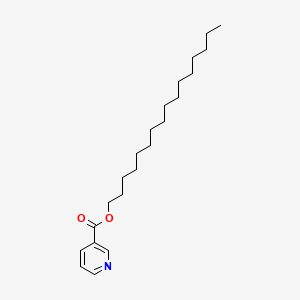
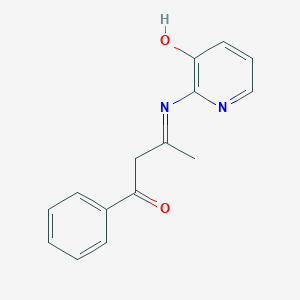
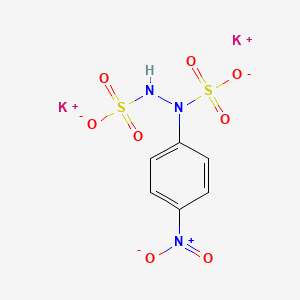
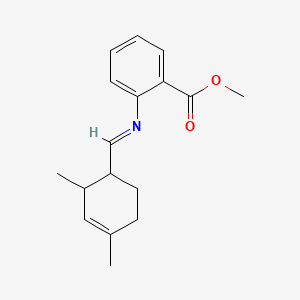
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
